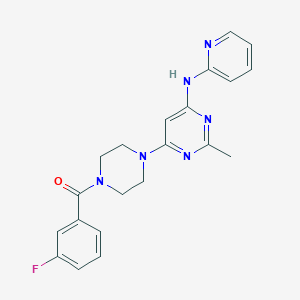

(3-氟苯基)(4-(2-甲基-6-(吡啶-2-氨基)嘧啶-4-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the mechanisms and conditions under which a compound reacts . Unfortunately, specific information about the chemical reactions involving this compound is not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, and chemical stability . Unfortunately, specific information about the physical and chemical properties of this compound is not available from the search results.科学研究应用

选择性血清素受体激动剂

研究表明,某些衍生物,例如高功效 5-HT1A 受体激动剂,可以在慢性伤害性疼痛和神经性疼痛的啮齿动物模型中产生长期镇痛作用,并在脊髓损伤后抢先缓解异常痛。这表明在疼痛管理中具有潜在的治疗应用,特别是在脊髓损伤等病理性疼痛是一个重要问题的疾病中 (Colpaert 等,2004)。

抗肿瘤酪氨酸激酶抑制

氟马替尼是一种在结构上与所讨论化合物相关的化合物,在治疗慢性粒细胞白血病的 I 期临床试验中显示出作为抗肿瘤酪氨酸激酶抑制剂的希望。它在人体中的代谢途径包括 N 去甲基化、N 氧化、羟基化和酰胺水解,突出了其在癌症治疗中的潜力 (Gong 等,2010)。

口服生物利用度增强

提高类似化合物口服生物利用度的努力导致了在大鼠口服给药后 5-HT1A 激动剂活性增强且持久的衍生物的开发。这对开发具有潜在抗抑郁特性的口服活性药物具有重大意义 (Vacher 等,1999)。

分析方法开发

研究还集中在为相关物质(例如甲磺酸伊马替尼及其衍生物)开发分析方法。此类研究有助于对这些化合物的质量控制和药代动力学理解,这对它们的治疗应用至关重要 (Ye 等,2012)。

抗肿瘤和抗惊厥特性

已经合成并评估了新衍生物对几种肿瘤细胞系的细胞毒活性以及体内抗肿瘤活性。一些化合物,特别是那些具有特定取代基的化合物,显示出有效的细胞毒性和抗肿瘤活性,表明它们作为抗癌剂的潜力 (Naito 等,2005)。此外,已经探索了新型三嗪衍生物的抗惊厥活性,表明在癫痫治疗中具有潜在应用 (Malik & Khan,2014)。

作用机制

Target of Action

The primary target of (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .

Mode of Action

(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction pathways, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The compound affects the MAP kinase signal transduction pathway . This pathway is essential for various cellular processes, including growth and differentiation . The inhibition of tyrosine kinases by (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .

Pharmacokinetics

Similar compounds have been structurally characterized in the form of their piperazin-1-ium salts . This suggests that the compound may have similar properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone’s action involve the disruption of growth factor signals, which regulate cell proliferation and differentiation . This disruption leads to changes in these cellular processes .

属性

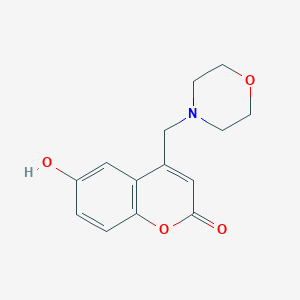

IUPAC Name |

(3-fluorophenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-15-24-19(26-18-7-2-3-8-23-18)14-20(25-15)27-9-11-28(12-10-27)21(29)16-5-4-6-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTALRYXCWWGNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)

![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)

![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)